AA38-3 Exhibits a Significantly Narrower Serine Hydrolase Inhibition Profile than AA26-9 in T-Cell Proteomes
In a direct head-to-head comparison using competitive ABPP-SILAC in mouse T-cell proteomes, AA38-3 (20 μM) robustly inhibited (>75% reduction in activity) only 3 serine hydrolases: ABHD6, ABHD11, and FAAH [1]. In contrast, the comparator AA26-9, a broad-spectrum triazole urea inhibitor, inhibited >75% of the activity of more than 20 serine hydrolases at the same concentration [1]. This demonstrates AA38-3's highly restricted target scope.
| Evidence Dimension | Number of serine hydrolases inhibited >75% at 20 μM |
|---|---|
| Target Compound Data | 3 (ABHD6, ABHD11, FAAH) |
| Comparator Or Baseline | AA26-9: >20 serine hydrolases |
| Quantified Difference | >7-fold reduction in number of inhibited targets |
| Conditions | Competitive ABPP-SILAC in BW5147-derived mouse T-cell hybridoma proteomes (soluble and membrane fractions), 4 h treatment at 20 μM [1] |
Why This Matters
This data confirms AA38-3's superior selectivity for researchers needing to minimize off-target SH inhibition, which is critical for isolating the biological roles of ABHD6, ABHD11, and FAAH.
- [1] Adibekian A, Martin BR, Wang C, Hsu KL, Bachovchin DA, Niessen S, Hoover H, Cravatt BF. Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nat Chem Biol. 2011 May 15;7(7):469-78. View Source
